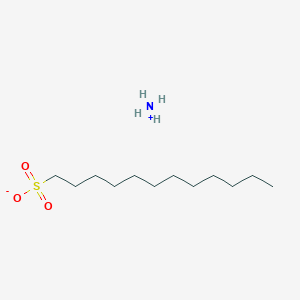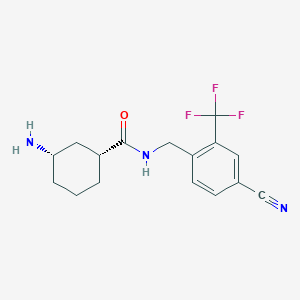![molecular formula C12H22N2O2 B12947884 Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl ((1S,3S)-5-azaspiro[25]octan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro octane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the spirocyclic moiety.
tert-Butyl (5-bromothiazol-2-yl)carbamate: This compound contains a thiazole ring instead of the spirocyclic structure.
tert-Butyl (1-amino-3,3-dimethylbutan-2-yl)carbamate: This compound has a different substitution pattern on the carbamate group.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other carbamates .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-5-azaspiro[2.5]octan-2-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 |
InChI-Schlüssel |
ZTYHUAXVYVXWGS-CABZTGNLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@]12CCCNC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC12CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)

![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
